molecular formula C22H21N3O7 B11150895 2-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11150895
M. Wt: 439.4 g/mol
InChI Key: RVHDHUPSFAAQNR-UHFFFAOYSA-N
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Description

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline and isoquinoline moiety, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinazoline and isoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline and isoquinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline and tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various quinazoline and isoquinoline derivatives, which can have different biological and pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways. It can be used in biochemical assays to investigate enzyme activity, receptor binding, and other molecular interactions.

Medicine

In medicine, the compound’s pharmacological properties make it a potential candidate for drug development. Its ability to modulate specific biological targets could lead to the discovery of new therapeutic agents for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity, alteration of receptor signaling, and modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Shares the quinazoline moiety and exhibits similar biological activities.

    6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE: Shares the isoquinoline moiety and has comparable pharmacological properties.

Uniqueness

The uniqueness of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID lies in its combined structure, which allows it to interact with a broader range of biological targets and exhibit a wider spectrum of biological activities compared to its individual components. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

2-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21N3O7/c1-31-17-8-12-7-16(21(28)29)24(10-13(12)9-18(17)32-2)19(26)11-25-20(27)14-5-3-4-6-15(14)23-22(25)30/h3-6,8-9,16H,7,10-11H2,1-2H3,(H,23,30)(H,28,29)

InChI Key

RVHDHUPSFAAQNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(C(CC2=C1)C(=O)O)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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